molecular formula C22H23N3O5 B11221395 1-butyl-4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide

1-butyl-4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide

Cat. No.: B11221395
M. Wt: 409.4 g/mol
InChI Key: LNUPTQNMAJQJEH-YDZHTSKRSA-N
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Description

1-butyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Hydroxy and Methoxy Substitutions:

    Formation of the Hydrazide: The hydrazide group can be introduced by reacting the quinoline derivative with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the hydrazide with 4-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-butyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-butyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-butyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with various molecular targets. The compound may act by:

    Inhibiting Enzymes: It can bind to the active site of enzymes, inhibiting their activity.

    Interacting with DNA: It may intercalate into DNA, disrupting replication and transcription processes.

    Modulating Receptors: It can bind to specific receptors, altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-butyl-4-hydroxy-2-oxo-N’-[(E)-(2,3,5-trimethoxyphenyl)methylidene]-1,2-dihydro-3-quinolinecarbohydrazide
  • 1-hexyl-4-hydroxy-2-oxo-N’-[(E)-(2,3,5-trimethoxyphenyl)methylidene]-1,2-dihydro-3-quinolinecarbohydrazide

Uniqueness

1-butyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

1-butyl-4-hydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C22H23N3O5/c1-3-4-11-25-16-8-6-5-7-15(16)20(27)19(22(25)29)21(28)24-23-13-14-9-10-17(26)18(12-14)30-2/h5-10,12-13,26-27H,3-4,11H2,1-2H3,(H,24,28)/b23-13+

InChI Key

LNUPTQNMAJQJEH-YDZHTSKRSA-N

Isomeric SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC)O

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC(=C(C=C3)O)OC)O

Origin of Product

United States

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